molecular formula C11H12N4O B116155 6-amino-2-(benzylamino)pyrimidin-4(3H)-one CAS No. 104296-01-7

6-amino-2-(benzylamino)pyrimidin-4(3H)-one

Cat. No. B116155
M. Wt: 216.24 g/mol
InChI Key: BXCOXGXFTAJMFB-UHFFFAOYSA-N
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Description

6-Amino-2-(benzylamino)pyrimidin-4(3H)-one, also known as 6-amino-benzylpyrimidin-4(3H)-one, is an important synthetic compound that is used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is a derivative of pyrimidine. It has a wide range of applications in the field of synthetic organic chemistry and is used in the synthesis of many important compounds.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Pyrimidines have been extensively studied for their anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others. A large number of pyrimidine derivatives exhibit potent anti-inflammatory effects, making them significant in the development of new anti-inflammatory agents. The synthesis methods for pyrimidines are diverse, offering multiple pathways for creating novel compounds with enhanced activities and minimized toxicity (Rashid et al., 2021).

Biological Activity and Structure-Activity Relationships

Pyrimidine derivatives show a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The structure-activity relationships (SARs) of these compounds are critical for understanding how substituent changes can influence their biological activities. This understanding facilitates the design and synthesis of novel pyrimidine analogs for various therapeutic applications (Natarajan et al., 2022).

Applications in Medicinal Chemistry

The pyranopyrimidine core, a structural variant within the pyrimidine family, serves as a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focuses on the synthesis of pyranopyrimidine scaffolds using diverse catalysts, highlighting the compound's versatility in drug development. The application of hybrid catalysts for synthesizing these scaffolds suggests a potential for creating lead molecules with significant pharmacological properties (Parmar et al., 2023).

Pharmacologically Active Compounds

Pyrimidine derivatives are recognized for their wide range of pharmacological activities, making the pyrimidine core a promising scaffold for developing new biologically active compounds. Their application spans across antiviral, psychotropic, antimicrobial, antitumor, and anti-inflammatory activities, indicating their significant role in medicinal chemistry and drug development (Chiriapkin, 2022).

properties

IUPAC Name

4-amino-2-(benzylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9-6-10(16)15-11(14-9)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCOXGXFTAJMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553651
Record name 6-Amino-2-(benzylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(benzylamino)pyrimidin-4(3H)-one

CAS RN

104296-01-7
Record name 6-Amino-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104296-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(benzylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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